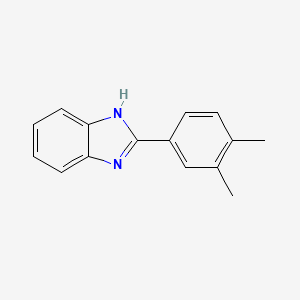

2-(3,4-dimethylphenyl)-1H-benzimidazole

Descripción general

Descripción

2-(3,4-dimethylphenyl)-1H-benzimidazole belongs to the benzimidazole class, which is recognized for its versatile chemical and pharmacological properties. This compound, like others in its class, is known for its applications in various fields, including organic electronics, material science, and as intermediates in the synthesis of more complex chemical entities.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2-(3,4-dimethylphenyl)-1H-benzimidazole, involves several key steps starting from simple precursors to the final compound. These synthesis pathways often employ condensation reactions of o-phenylenediamine with carboxylic acids or their derivatives in the presence of catalysts. A study by Demet Gürbüz et al. (2016) presents the synthesis and characterization of similar benzimidazole derivatives, highlighting the analytical and spectroscopic techniques used to confirm their structures (Gürbüz, Tavman, Çinarli, & Boz, 2016).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by various spectroscopic methods, including FT-IR, NMR, and mass spectrometry. The study by Geiger and Isaac (2014) on a closely related benzimidazole compound discusses the molecular conformation and rotational disorder around the imidazole N atoms, providing insights into the structural aspects of these compounds (Geiger & Isaac, 2014).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including halogenation, nitration, and sulfonation, which can modify their chemical and physical properties. The reactivity of these compounds is influenced by the electron-donating or withdrawing nature of the substituents on the benzimidazole ring. The work by Abdireymov et al. (2011) provides an example of how substituents affect the chemical reactivity and stability of benzimidazole derivatives (Abdireymov, Mukhamedov, Okmanov, Ayimbetov, & Tashkhodjaev, 2011).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in various fields. These properties are often studied using X-ray crystallography and differential scanning calorimetry. For example, the crystal structure and solubility characteristics of a similar benzimidazole compound were detailed by Khalaji et al. (2011), offering valuable data on how molecular modifications can influence these properties (Khalaji, Foroghnia, Khalilzadeh, Fejfarová, & Dušek, 2011).

Chemical Properties Analysis

The chemical properties of 2-(3,4-dimethylphenyl)-1H-benzimidazole, such as its acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by its molecular structure. These properties are essential for its reactivity in organic synthesis and its potential applications in medicinal chemistry and material science. Studies like those by Shi et al. (2015) investigate the luminescence properties of benzimidazole derivatives, highlighting their potential in sensory applications (Shi, Zhong, Guo, & Li, 2015).

Aplicaciones Científicas De Investigación

Corrosion Inhibition

- Application: 2-(3,4-dimethylphenyl)-1H-benzimidazole derivatives have been studied for their corrosion inhibition potential. Research demonstrates their effectiveness in inhibiting carbon steel corrosion in acidic environments, with certain derivatives reaching up to 95% inhibition at specific concentrations. These compounds are classified as mixed-type inhibitors and adhere to the Langmuir adsorption isotherm. Additionally, surface morphology studies via SEM and UV-visible spectroscopy confirm these findings (Rouifi et al., 2020).

Agricultural Applications

- Application: Benzimidazole derivatives, including those related to 2-(3,4-dimethylphenyl)-1H-benzimidazole, have been utilized in agriculture. Compounds like carbendazim (a methyl-2-benzimidazole carbamate) are used to prevent and control fungal diseases. Studies on solid lipid nanoparticles and polymeric nanocapsules containing these compounds indicate enhanced release profiles, reduced environmental and human toxicity, and improved efficiency in treating fungal diseases in plants (Campos et al., 2015).

Antitubercular Agents

- Application: Novel 2-(2-phenalkyl)-1H-benzo[d]imidazole derivatives have been synthesized and evaluated for their tuberculostatic activity. Some derivatives exhibit high activity against Mycobacterium tuberculosis, with certain compounds showing selectivity for the bacteria over eukaryotic cells. This research suggests the potential of these compounds as a new class of anti-tubercular agents (Gobis et al., 2015).

Luminescence Sensing

- Application: Lanthanide-based dimethylphenyl imidazole dicarboxylate frameworks derived from compounds similar to 2-(3,4-dimethylphenyl)-1H-benzimidazole have been developed for luminescence sensing. These frameworks are sensitive to benzaldehyde derivatives, indicating their potential as fluorescence sensors for chemical detection (Shi et al., 2015).

Green Synthesis Applications

- Application: Benzimidazoles, including 2-phenyl derivatives, have been synthesized using green chemistry methods. This approach uses ionic liquids and catalytic amounts of specific compounds, showcasing an environmentally friendly method to produce benzimidazole scaffolds for drug design (Nikpassand & Pirdelzendeh, 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The study of benzimidazoles is a very active area of research, particularly in the field of medicinal chemistry. Benzimidazoles have been found to possess a wide range of biological activities, including antifungal, antiviral, and anticancer activities . Therefore, the development of new benzimidazole derivatives with improved potency and selectivity is a promising area for future research .

Propiedades

IUPAC Name |

2-(3,4-dimethylphenyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-10-7-8-12(9-11(10)2)15-16-13-5-3-4-6-14(13)17-15/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKXUOXOEGHSDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethylphenyl)-1H-benzimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-6-(4-methoxyphenyl)-N-[2-(methylthio)ethyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4188081.png)

![2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4188089.png)

![3-chloro-N-{[2-(diethylamino)-3-pyridinyl]methyl}benzamide](/img/structure/B4188098.png)

![{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4188107.png)

![N-(tert-butyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4188121.png)

![ethyl 1-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylate](/img/structure/B4188127.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4188134.png)

![5-nitro-N-phenyl-2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazol-4-amine 3-oxide](/img/structure/B4188182.png)

![2-chloro-5-{[(2-naphthylthio)acetyl]amino}benzoic acid](/img/structure/B4188186.png)

![2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzaldehyde](/img/structure/B4188188.png)